“(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide” is a chemical compound with the molecular formula C29H28N4O2 . The average mass of this compound is 464.558 Da, and its monoisotopic mass is 464.221222 Da .
This compound has a density of 1.3±0.1 g/cm³ . The index of refraction is 1.673, and it has a molar refractivity of 137.6±0.4 cm³ . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds . The ACD/LogP value is 4.36 . The polar surface area is 73 Ų, and the polarizability is 54.5±0.5 10^-24 cm³ . The molar volume is 367.2±5.0 cm³ .
BIX02189 is a selective inhibitor of the mitogen-activated protein kinase kinase 5, also known as MEK5, which plays a pivotal role in the activation of extracellular signal-regulated kinase 5 (ERK5). This compound is primarily studied for its potential therapeutic applications in cancer treatment, particularly in tumors exhibiting aberrant ERK5 signaling pathways. BIX02189 has garnered attention due to its ability to inhibit cell proliferation and migration in various cancer cell lines, especially those with mutations in oncogenes such as KRAS and BRAF.
BIX02189 is classified as a small molecule inhibitor. It was initially developed as part of research aimed at understanding the MEK5-ERK5 signaling pathway, which is implicated in several cellular processes, including proliferation, differentiation, and survival. The compound is derived from a benzo[e]pyrimido-[5,4-b]diazepine framework, which has been modified to enhance its specificity and efficacy against MEK5.
The synthesis of BIX02189 involves several key steps:
BIX02189 has a complex molecular structure characterized by:
The three-dimensional conformation of BIX02189 allows it to fit into the active site of MEK5 effectively, facilitating its inhibitory action .
BIX02189 primarily functions through competitive inhibition of MEK5. Key reactions include:
The mechanism by which BIX02189 exerts its effects involves:
BIX02189 exhibits several notable physical and chemical properties:
These properties are essential for optimizing its use in laboratory experiments and potential clinical applications .
BIX02189 has several scientific applications:
The MEK5/ERK5 (Extracellular Signal-Regulated Kinase 5) pathway is a distinct branch of the mitogen-activated protein kinase (MAPK) family, characterized by unique structural and functional properties. Unlike classical MAPKs, ERK5 (also known as BMK1) possesses a C-terminal domain twice the size of other MAPKs (∼110 kDa), featuring a nuclear localization signal (NLS), transcriptional activation domain (TAD), and two proline-rich regions [5] [8]. This architecture enables ERK5 to directly regulate gene transcription through autophosphorylation—a capability absent in ERK1/2 [8].
Activation begins with extracellular stimuli (growth factors, cytokines, osmotic stress), triggering phosphorylation of MEK5 at Ser311/Thr315 by upstream kinases MEKK2/MEKK3. Activated MEK5 then phosphorylates ERK5 at Thr218/Tyr220 within its TEY motif. This induces conformational changes that unmask the NLS, enabling nuclear translocation and phosphorylation of transcription factors like MEF2, c-Myc, and Sap1a [2] [5]. The pathway regulates critical processes:
Table 1: Structural Domains of ERK5 and Their Functions
Domain | Amino Acid Residues | Function |
---|---|---|
Kinase domain | 78–406 | Catalytic activity; 66% identity with ERK2 |
Nuclear localization signal (NLS) | 505–539 | Nuclear translocation upon activation |
Transcriptional activation domain (TAD) | 664–789 | Gene regulation via autophosphorylation |
Proline-rich domains (PR1/PR2) | 429–464, 584–696 | Protein-protein interactions |
Auto-inhibitory region | C-terminal | Maintains cytosolic localization in inactive state |
Dysregulation of the MEK5/ERK5 axis is implicated in aggressive cancers. Key mechanisms include:
BIX02189 (chemical name: (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide) emerged from indolinone-6-carboxamide derivatives designed to selectively target MEK5. Key pharmacological properties include:
Table 2: Kinase Inhibition Profile of BIX02189
Target Kinase | IC₅₀ (nM) | Selectivity vs. MEK5 | Functional Impact |
---|---|---|---|
MEK5 | 1.5 | Reference | Blocks ERK5 phosphorylation |
ERK5 | 59 | 39-fold less selective | Inhibits catalytic activity & autophosphorylation |
CSF1R (FMS) | 46 | 31-fold less selective | Potential myeloid cell modulation |
LCK | 250 | 167-fold less selective | T-cell signaling unaffected |
FGFR1 | 1,000 | 667-fold less selective | No anti-angiogenic effect observed |
MAPK14 (p38α) | 3,700 | >2,000-fold less selective | Minimal cross-reactivity |
Data compiled from [1] [4] [6]
Table 3: Key Compound Identifiers for BIX02189
Property | Identifier | Source |
---|---|---|
Chemical name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | [1] [6] |
Synonyms | BIX-02189, BIX 02189 | [3] [6] |
CAS Number | 1094614-85-3, 1265916-41-3* | [1] [4] [6] |
Molecular Formula | C₂₇H₂₈N₄O₂ | [4] [6] |
Molecular Weight | 440.54 g/mol | [4] [6] |
SMILES | CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | [1] |
PubChem CID | 46931012 | [6] |
Key: Two CAS numbers appear in literature due to salt forms or isomeric variants. |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1